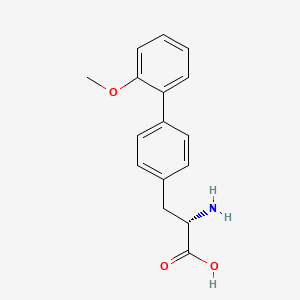

4-(2-Methoxyphenyl)-L-phenylalanine

Description

4-(2-Methoxyphenyl)-L-phenylalanine is a modified amino acid derivative where a 2-methoxyphenyl group is attached to the phenylalanine backbone. Such derivatives are often explored in drug development for their ability to modulate receptor binding or metabolic stability, as seen in piperazine-based analogues (e.g., HBK series) .

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(2-methoxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-20-15-5-3-2-4-13(15)12-8-6-11(7-9-12)10-14(17)16(18)19/h2-9,14H,10,17H2,1H3,(H,18,19)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKWKMVOQZRTSM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-methoxyphenyl isocyanate as a reagent, which reacts with the protected amino group to form the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for 4-(2-Methoxyphenyl)-L-phenylalanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms with different functional groups, and substituted phenylalanine derivatives

Scientific Research Applications

4-(2-Methoxyphenyl)-L-phenylalanine has several scientific research applications, including:

Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to receptors and enzymes, affecting its biological activity. The phenylalanine backbone plays a crucial role in its recognition by biological systems, leading to various physiological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

| Compound | Core Structure | Substituent (Position) | Key Functional Groups | Potential Biological Impact |

|---|---|---|---|---|

| 4-(2-Methoxyphenyl)-L-Phe | Phenylalanine | 2-Methoxyphenyl | Methoxy, Amino acid | Enhanced receptor binding, stability |

| 4-Methyl-Phenylalanine | Phenylalanine | 4-Methyl | Methyl | Altered hydrophobicity |

| HBK14–HBK19 | Piperazine | 2-Methoxyphenyl | Piperazine, Ether | Improved solubility, CNS activity |

| 4-[(2-Bromo-2-Methyl)...] | Phenylalanine | Bromo-methylpropanoyl | Bromo, Amide | Synthetic versatility, reactivity |

Research Findings and Implications

- Piperazine Derivatives () : The 2-methoxyphenyl group in HBK compounds is hypothesized to enhance serotonin receptor affinity, suggesting a similar role in phenylalanine derivatives for targeted therapies .

- Stereochemical Influence () : The L-configuration of the target compound may improve compatibility with biological systems compared to racemic mixtures .

- Substituent Effects : Methoxy groups generally increase solubility compared to methyl groups but may reduce membrane permeability due to polarity .

Biological Activity

4-(2-Methoxyphenyl)-L-phenylalanine (4-MPPA) is an amino acid derivative characterized by a methoxy group attached to the para position of a phenyl ring, which is further linked to the chiral L-phenylalanine backbone. Its molecular formula is C16H17NO3, with a molecular weight of approximately 273.31 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that 4-MPPA and its structural analogs exhibit significant anticancer activity. Compounds similar to 4-MPPA have been shown to inhibit cancer cell proliferation and modulate immune responses. For instance, studies have demonstrated that derivatives with comparable structures can effectively reduce the viability of various cancer cell lines, including ovarian and breast cancers.

Case Study: OVCAR-4 Cells

In a specific study involving OVCAR-4 cells, a derivative of 4-MPPA reduced vascular endothelial growth factor (VEGF) concentration by 85% compared to untreated cells. This reduction was attributed to the inhibition of VEGFR-2 phosphorylation, suggesting that 4-MPPA may interfere with critical signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The antimicrobial potential of 4-MPPA has also been explored. Similar compounds have demonstrated the ability to inhibit the growth of various bacterial strains, indicating that 4-MPPA could serve as a lead compound for developing new antimicrobial agents. The presence of the methoxy group may enhance solubility and bioavailability, further contributing to its biological efficacy.

The precise mechanism of action for 4-MPPA remains under investigation; however, it is believed that its interactions with biological macromolecules play a crucial role. The compound may modulate enzyme activities or disrupt protein-protein interactions involved in key cellular processes. Research into its binding affinity and selectivity towards specific receptors or enzymes could illuminate its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-MPPA, it is essential to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Phenylalanine | Basic amino acid structure | Precursor to neurotransmitters like dopamine |

| 4-Azido-L-phenylalanine | Azido group instead of methoxy | Exhibits explosive characteristics under certain conditions |

| Fmoc-4-(2-methoxyphenyl)-L-phenylalanine | Fmoc protection on amino group | Used extensively in peptide synthesis |

| 4-(3-Methoxyphenyl)-L-phenylalanine | Different methoxy position | May exhibit different biological activities |

The substitution pattern in 4-MPPA influences its solubility and interaction profile compared to other derivatives, potentially enhancing its biological activities.

Synthesis and Chemical Reactivity

The synthesis of 4-MPPA can be accomplished through various methods, allowing for modifications to create analogs with diverse functionalities. The compound can undergo several chemical reactions due to its functional groups:

- Oxidation : The methoxy group can be oxidized to form a hydroxyl group.

- Reduction : Reduction reactions can yield derivatives with different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.